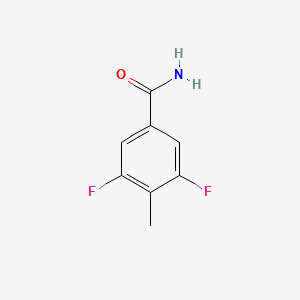

3,5-Difluoro-4-methylbenzamide

描述

Significance and Context of Fluorinated Benzamide (B126) Compounds in Contemporary Chemical Research

The strategic incorporation of fluorine into organic molecules, a process known as fluorination, is a pivotal strategy in modern chemical research, particularly in drug discovery and development. nih.govresearchgate.net Fluorine's unique properties, such as high electronegativity, small size, and the ability to form strong bonds with carbon, can enhance a molecule's metabolic stability, lipophilicity (its ability to dissolve in fats), and bioavailability. ontosight.aiontosight.ainih.gov This often leads to improved efficacy and a better pharmacological profile. researchgate.netnih.gov

In medicinal chemistry, fluorinated benzamides are explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. ontosight.aiontosight.aiontosight.ai The presence of fluorine can influence how a molecule binds to biological targets like enzymes or receptors, potentially leading to more potent and selective drugs. mdpi.commdpi.com

Beyond medicine, fluorinated benzamides are significant in agrochemicals, where they can be used to develop more effective and selective herbicides, fungicides, and insecticides. ontosight.airesearchgate.netnumberanalytics.com In materials science, the unique properties imparted by fluorine can be harnessed to create advanced materials like fluoropolymers with high chemical resistance and thermal stability. ontosight.aimdpi.com

Historical Overview of Benzamide Synthesis and Fluorination Strategies

The synthesis of benzamides has a long history, with traditional methods often involving the reaction of benzoic acid or its derivatives with ammonia (B1221849) or amines. ontosight.airesearchgate.net Other established routes include the hydrolysis of aromatic nitriles and the rearrangement of oximes. researchgate.net

The field of fluorination chemistry has evolved significantly from its early days of using harsh and hazardous reagents. nih.gov Historically, electrophilic fluorinating agents like perchloryl fluoride (B91410) and xenon difluoride were used, but these presented safety and selectivity challenges. acs.org A major breakthrough was the development of N-F reagents, which are more stable and easier to handle. acs.org

Modern fluorination strategies have seen a paradigm shift towards milder and more selective methods. nih.gov These include the development of new deoxyfluorination reagents and metal-mediated techniques that allow for the precise introduction of fluorine into complex organic molecules under gentle conditions. nih.govresearchgate.net Photocatalytic and electrochemical methods are also emerging as powerful tools for fluorination. researchgate.netmdpi.com These advanced strategies enable "late-stage fluorination," where fluorine is introduced at a later step in the synthesis, allowing for the efficient creation of diverse fluorinated compounds. nih.gov

Rationale for Focused Research on 3,5-Difluoro-4-methylbenzamide

The specific substitution pattern of this compound, with two fluorine atoms flanking a methyl group on the benzamide ring, presents a unique combination of electronic and steric properties that warrant detailed investigation. The presence and positioning of the fluorine atoms can influence the conformation of the benzamide, which in turn can affect its interaction with biological targets. mdpi.com

The methyl group adds another layer of complexity and potential for specific interactions. Research into related structures, such as those with different substituents at the 4-position, has shown that even small changes can significantly impact biological activity. acs.org Therefore, the focused study of this compound allows for a systematic exploration of how this particular arrangement of substituents governs its chemical behavior and potential applications.

The compound is also of interest as a potential intermediate or building block in the synthesis of more complex molecules. ontosight.aisigmaaldrich.com Understanding its properties and reactivity is crucial for its effective use in the development of new pharmaceuticals, agrochemicals, or materials.

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of the current knowledge surrounding this compound. The objectives are to:

Detail the known chemical and physical properties of the compound.

Summarize the available methods for its synthesis.

Discuss its known reactions and potential for further chemical transformations.

Explore its potential applications based on existing research and its structural similarity to other bioactive molecules.

By focusing strictly on this compound, this article provides a detailed and scientifically accurate resource for researchers interested in this specific area of fluorinated benzamide chemistry.

Structure

3D Structure

属性

IUPAC Name |

3,5-difluoro-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHXJGIZQYVZRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3,5-Difluoro-4-methylbenzamide by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, methyl, and amide protons. The electronegative fluorine atoms and the amide group significantly influence the chemical shifts of the adjacent protons.

Aromatic Protons (H-2, H-6): The two aromatic protons are chemically equivalent due to the molecule's symmetry. They are expected to appear as a triplet in the aromatic region of the spectrum. This splitting pattern arises from coupling to the two adjacent fluorine atoms (³JH-F).

Methyl Protons (4-CH₃): The protons of the methyl group at the C-4 position are expected to produce a singlet signal. This signal may exhibit slight broadening or a very small splitting due to long-range coupling with the fluorine atoms.

Amide Protons (-CONH₂): The two protons of the amide group typically appear as a broad singlet. The chemical shift of this signal is highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding effects.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| -CONH₂ | 5.5 - 8.0 | Broad Singlet | N/A |

| Aromatic H (H-2, H-6) | 7.3 - 7.8 | Triplet | ³JH-F ≈ 7-10 Hz |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to symmetry, this compound exhibits six unique carbon signals. A key feature of the spectrum is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atoms.

Carbonyl Carbon (C=O): This carbon typically appears at the most downfield position in the spectrum, generally in the range of 165-175 ppm. libretexts.orgchemguide.co.uk

Fluorine-Substituted Carbons (C-3, C-5): These two equivalent carbons are directly bonded to fluorine, resulting in a large one-bond coupling constant (¹JC-F) that splits the signal into a doublet. Their chemical shift is significantly influenced by the high electronegativity of fluorine.

Aromatic Carbons (C-1, C-2, C-4, C-6): The signals for these carbons are also split due to two-bond (²JC-F) and three-bond (³JC-F) couplings, although the magnitude of these couplings is smaller than ¹JC-F. udel.edu

Methyl Carbon (-CH₃): The methyl carbon signal appears in the upfield region of the spectrum and may also show a small, long-range coupling to the fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| C=O | 165 - 175 | Small ⁴JC-F possible |

| C-3, C-5 (C-F) | 158 - 165 | Large ¹JC-F |

| C-1 | 130 - 140 | ²JC-F |

| C-4 | 120 - 135 | ³JC-F |

| C-2, C-6 | 110 - 125 | ²JC-F |

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. biophysics.orgwikipedia.org For this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal will be split into a triplet due to coupling with the two ortho aromatic protons (H-2 and H-6). The chemical shift provides direct information about the electronic environment of the fluorine atoms. alfa-chemistry.com

Two-dimensional (2D) NMR experiments are crucial for unambiguous assignment of ¹H and ¹³C signals and for confirming the molecular structure.

2D HETCOR/HSQC: Heteronuclear correlation experiments like HETCOR (Heteronuclear Chemical Shift Correlation) or HSQC (Heteronuclear Single Quantum Coherence) would establish the correlation between directly bonded protons and carbons. st-andrews.ac.ukchemrxiv.org This would definitively link the aromatic proton signals to their corresponding carbon signals and the methyl proton signal to the methyl carbon signal.

Solid-State NMR (SSNMR): In the solid phase, SSNMR techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra. emory.edu SSNMR is particularly valuable for studying polymorphism, as different crystalline forms of this compound would exhibit distinct spectra due to differences in their crystal packing and intermolecular interactions, leading to variations in chemical shifts. st-andrews.ac.uk

The NMR spectrum of this compound can be influenced by changes in solvent and temperature.

Solvent Effects: The chemical shifts of the amide (-NH₂) protons are particularly sensitive to the solvent. thieme-connect.deunn.edu.ng In proton-accepting solvents like DMSO-d₆, hydrogen bonding causes a significant downfield shift of the NH₂ signal compared to less polar solvents like CDCl₃. thieme-connect.deunn.edu.ngresearchgate.net

Temperature Effects: At low temperatures, the rotation around the C-N amide bond may become restricted on the NMR timescale. This restricted rotation can make the two amide protons magnetically inequivalent, potentially leading to the observation of two separate signals instead of a single broad peak.

Solid State Structural Analysis and Crystallography

Single-Crystal X-ray Diffraction (SCXRD) Studies

No published single-crystal X-ray diffraction data is currently available for 3,5-Difluoro-4-methylbenzamide. Therefore, a detailed analysis of its three-dimensional structure, crystal packing, and intermolecular interactions based on experimental SCXRD studies cannot be provided at this time.

Data not available.

Data not available.

Data not available.

Data not available.

Polymorphism and Co-crystallization Investigations

There are no reports on the polymorphism or co-crystallization of this compound in the current scientific literature.

Despite a comprehensive search for scientific literature and crystallographic data, no specific studies detailing the solid-state structural analysis, crystallography, polymorphism, or Hirshfeld surface analysis of this compound could be located.

The conducted searches aimed to find scholarly articles, entries in crystallographic databases, and other reputable chemical resources. However, these searches did not yield any publications or data sets that directly address the requested analytical details for this particular compound.

General information on related benzamide (B126) compounds is available, but per the specific instructions to focus solely on this compound, this information cannot be used to construct the requested article. The absence of specific research on the crystallography and intermolecular interactions of this compound in the public domain prevents the generation of an article that would meet the required scientific accuracy and detail for the outlined sections.

Therefore, this article cannot be generated as requested due to the lack of available scientific data for the specified compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculation Methodologies

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules like 3,5-Difluoro-4-methylbenzamide. These theoretical methods allow for the prediction of molecular geometries, vibrational frequencies, and electronic characteristics, offering insights that complement experimental data. The primary approaches used for such analyses include Density Functional Theory (DFT), Hartree-Fock (HF) and post-Hartree-Fock methods, and semi-empirical methods.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground state properties of molecular systems due to its favorable balance of accuracy and computational cost. nih.gov DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. quora.com This approach is widely used to optimize molecular geometries, predict vibrational spectra, and analyze electronic properties. researchgate.netneliti.com

A popular and widely used functional within the DFT framework is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation functionals, providing robust and accurate results for a wide range of organic molecules. nih.govresearchgate.net Studies on related benzamide (B126) and aromatic compounds frequently employ the B3LYP functional to achieve reliable predictions of molecular structure and properties. researchgate.nettandfonline.comnih.gov

The choice of a basis set is also crucial for the accuracy of DFT calculations. A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311G(d,p) basis set is a popular choice for calculations on molecules containing elements like carbon, hydrogen, nitrogen, oxygen, and fluorine. This triple-split valence basis set provides flexibility for describing the valence electrons and includes polarization functions (d for heavy atoms, p for hydrogen) to account for the non-spherical nature of electron distribution in molecules, which is essential for accurately modeling bonding and intermolecular interactions. nih.gov

The combination of the B3LYP functional with the 6-311G(d,p) basis set is a well-established methodology for obtaining high-quality predictions of ground state properties for organic compounds similar to this compound.

Illustrative Data Table of Optimized Geometrical Parameters (Based on similar molecules)

Table 1: Representative Calculated Geometric Parameters for a Benzamide Derivative using DFT/B3LYP/6-311G(d,p)| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C=O | 1.235 | O-C-N | 122.5 |

| C-N | 1.360 | C-C-C (ring) | 118.0 - 121.5 |

| C-F | 1.350 | H-N-H | 118.0 |

| C-C (ring) | 1.390 - 1.405 | F-C-C | 119.5 |

| N-H | 1.010 | C-N-H | 121.0 |

Note: This data is illustrative and represents typical values for substituted benzamides.

The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method that provides an approximate solution to the Schrödinger equation. insilicosci.com It is often referred to as a self-consistent field (SCF) method because it iteratively solves for the molecular orbitals in the average electric field of all other electrons. quora.comststephens.net.in A key limitation of the HF method is that it does not adequately account for electron correlation—the instantaneous interactions between electrons. quora.comststephens.net.in It treats electron-electron repulsion in an averaged way, which can lead to inaccuracies in energy calculations and property predictions. ststephens.net.in

To address the limitations of HF, a suite of more advanced and computationally expensive techniques known as post-Hartree-Fock methods has been developed. ststephens.net.inwikipedia.org These methods build upon the HF solution to include electron correlation. Common post-HF methods include:

Møller-Plesset Perturbation Theory (MPPT): This method treats electron correlation as a perturbation to the HF Hamiltonian. MP2, the second-order correction, is a widely used and cost-effective way to incorporate dynamic electron correlation. ststephens.net.in

Configuration Interaction (CI): CI methods express the true wavefunction as a linear combination of the HF determinant and determinants corresponding to excited electronic states. insilicosci.comornl.gov Including single and double excitations (CISD) is a common approach, though it is not size-consistent. ststephens.net.in

Coupled Cluster (CC) Theory: CC theory is one of the most accurate and reliable post-HF methods. It provides a size-consistent and highly accurate description of electron correlation. The CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is often considered the "gold standard" in computational chemistry for its high accuracy. ststephens.net.in

While computationally demanding, these methods are employed when highly accurate energy values or a detailed understanding of electron correlation effects are required. wikipedia.orgornl.gov

Semi-empirical methods offer a computationally less expensive alternative to ab initio methods like HF and DFT. They simplify the calculations by using parameters derived from experimental data to approximate certain integrals. While less accurate than DFT or post-HF methods, they are much faster and can be applied to very large molecular systems.

Correlated methods, as discussed under post-Hartree-Fock techniques, are essential for accurately describing the interactions between electrons. The choice between different correlated methods depends on the desired balance between accuracy and computational resources. For a molecule like this compound, DFT methods like B3LYP already include a degree of electron correlation and often provide sufficient accuracy for many properties.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Computational methods provide invaluable tools for analyzing the distribution of electrons and identifying key features related to chemical behavior.

The Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. irjweb.comresearchgate.net

HOMO: This orbital acts as an electron donor, and its energy level is related to the molecule's ionization potential. Regions of high HOMO density indicate likely sites for electrophilic attack.

LUMO: This orbital acts as an electron acceptor, and its energy is related to the electron affinity. Regions of high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. irjweb.com A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. nih.govnih.gov This energy gap is also fundamental to understanding intramolecular charge transfer (ICT), where electronic excitation can move electron density from one part of the molecule to another. yale.edu

Illustrative Data Table of FMO Properties

Table 2: Representative Frontier Molecular Orbital Energies for a Benzamide Derivative| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Note: This data is illustrative and represents typical values for substituted benzamides.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to represent the electrostatic potential. researchgate.nettandfonline.com MEP maps are invaluable for predicting chemical reactivity and intermolecular interactions. nih.govresearchgate.net

The color-coding convention is typically as follows:

Red: Represents regions of most negative electrostatic potential, which are rich in electrons. These areas are attractive to electrophiles and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. researchgate.nettandfonline.com

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.net

Green/Yellow: Represents areas of intermediate or near-zero potential.

For this compound, an MEP map would likely show a strongly negative potential (red) around the carbonyl oxygen atom of the amide group, indicating its role as a hydrogen bond acceptor. Positive potentials (blue) would be expected around the hydrogen atoms of the amide group (-NH2), highlighting their potential as hydrogen bond donors. The fluorine atoms would also contribute to the electrostatic potential distribution on the aromatic ring.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, charge transfer, and delocalization of electron density. researchgate.net It transforms the complex, delocalized molecular orbitals (MOs) into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.orgq-chem.com For this compound, NBO analysis elucidates the key hyperconjugative interactions that contribute to its stability. These interactions involve the donation of electron density from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis-type NBOs. wikipedia.org

The most significant interactions typically involve the delocalization of lone pairs from the oxygen and nitrogen atoms, as well as electrons from the aromatic π-system, into antibonding orbitals. The stabilization energy E(2) associated with these donor-acceptor interactions is calculated using second-order perturbation theory and indicates the strength of the delocalization.

Key findings from a theoretical NBO analysis would include:

Intramolecular Charge Transfer: Strong interactions are expected from the lone pairs of the carbonyl oxygen (LP O) and the amide nitrogen (LP N) to the antibonding π* orbitals of the benzene ring and the C=O bond. This delocalization is fundamental to the resonance stability of the amide group and the aromatic system.

Hyperconjugation: Interactions involving the C-H bonds of the methyl group with the aromatic ring's antibonding orbitals contribute to the molecule's stability.

Influence of Fluorine Substituents: The highly electronegative fluorine atoms influence the electronic landscape. NBO analysis can quantify their role in charge distribution and their effect on the delocalization within the phenyl ring.

Table 1: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound This table presents expected key interactions and plausible stabilization energies (E(2)) based on typical NBO analyses of similar aromatic amides. Actual values would require a specific quantum chemical calculation.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) N | π(C=O) | 45.5 | n → π |

| LP(2) O | σ(N-Ccarbonyl) | 28.2 | n → σ |

| π(Cring-Cring) | π(Cring-Cring) | 18.7 | π → π |

| LP(1) N | π(Cring-Cring) | 5.8 | n → π |

| σ(C-H)methyl | σ(Cring-Cring) | 2.5 | σ → σ |

Spectroscopic Property Prediction and Validation

Theoretical Calculation of Vibrational Spectra (IR, Raman)

Computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. esisresearch.org By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that aids in the assignment of experimental bands to specific molecular motions. cardiff.ac.ukresearchgate.net For this compound, calculations performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can provide a detailed vibrational analysis. researchgate.net

Potential Energy Distribution (PED) analysis is often employed to quantify the contribution of individual internal coordinates (like stretching, bending, or torsion) to each normal vibrational mode, leading to unambiguous assignments. nih.gov

Key vibrational modes for this compound include:

N-H Stretching: The amide N-H stretching vibration is typically observed in the 3300-3500 cm⁻¹ region. Its position can indicate the extent of hydrogen bonding.

C-H Stretching: Aromatic and methyl C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ regions, respectively. globalresearchonline.net

C=O Stretching: The carbonyl (amide I) stretch is a very strong and characteristic band in the IR spectrum, typically found between 1650 and 1690 cm⁻¹.

Aromatic C=C Stretching: These vibrations appear in the 1400-1600 cm⁻¹ region.

C-F Stretching: The strong C-F stretching modes are expected in the 1100-1350 cm⁻¹ range.

Table 2: Predicted Major Vibrational Frequencies and Assignments for this compound This table shows representative vibrational modes and their expected frequencies. Precise values are obtained from DFT calculations.

| Predicted Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment (PED) |

| 3450 | High | Low | N-H stretch |

| 3080 | Medium | High | Aromatic C-H stretch |

| 2975 | Medium | High | Methyl C-H asymmetric stretch |

| 1685 | Very High | Medium | C=O stretch (Amide I) |

| 1590 | High | High | Aromatic C=C stretch |

| 1560 | High | Low | N-H bend (Amide II) |

| 1420 | Medium | High | Methyl C-H bend |

| 1310 | Very High | Low | C-F stretch |

| 1150 | Very High | Low | C-F stretch |

Computational NMR Chemical Shift Prediction (e.g., GIAO approach)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum mechanical calculations is a vital tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach, often used in conjunction with DFT. rsc.orgnih.gov This method allows for the accurate calculation of isotropic shielding constants, which can be converted into chemical shifts (δ) for comparison with experimental data. researchgate.net

For this compound, theoretical prediction of ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra can confirm structural assignments. Calculations are typically performed on an optimized geometry, often including a solvent model to better replicate experimental conditions. nih.govresearchgate.net Comparing calculated and experimental shifts can help assign specific signals, especially in complex molecules. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra and Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the electronic excited states of molecules, which allows for the prediction of UV-Vis absorption spectra. faccts.de The method provides information on excitation energies (which correspond to absorption wavelengths, λmax), oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions (e.g., π → π* or n → π*). rsc.org

A TD-DFT calculation for this compound would reveal the key electronic transitions responsible for its UV-Vis absorption profile. researchgate.net The analysis typically focuses on transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as other nearby frontier orbitals.

Table 3: Illustrative TD-DFT Predicted Electronic Transitions for this compound This table shows plausible results for the main electronic transitions. Actual values for λmax, oscillator strength (f), and specific orbital contributions require a TD-DFT calculation.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 275 | 0.25 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 240 | 0.18 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 215 | 0.05 | HOMO-2 → LUMO (n → π*) |

Mechanistic Studies and Reaction Pathway Elucidation

Potential Energy Surface Scans and Transition State Characterization

Computational chemistry is crucial for mapping out the reaction mechanisms by exploring the potential energy surface (PES) that governs a chemical transformation. mdpi.com By systematically scanning key coordinates (e.g., bond lengths or angles), one can trace the minimum energy path from reactants to products.

A critical part of this process is the location and characterization of transition states (TS), which are first-order saddle points on the PES. nih.gov Locating the TS allows for the calculation of the activation energy barrier, which is the primary determinant of the reaction rate. Frequency calculations are performed to confirm the nature of the stationary points: reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov For reactions involving this compound, such as amide hydrolysis or electrophilic aromatic substitution, these methods would provide a detailed, step-by-step description of the reaction pathway and the energies of all intermediates and transition states.

Solvent Effects Modeling (e.g., PCM model)

Reactions are most often carried out in a solvent, which can significantly influence reaction rates and equilibria. The Polarizable Continuum Model (PCM) is a widely used computational method to account for the effects of a solvent without explicitly modeling individual solvent molecules, which would be computationally expensive. wikipedia.orgrsc.org

In the PCM framework, the solute molecule is placed within a cavity in a continuous dielectric medium that represents the solvent. wikipedia.org The electrostatic interactions between the solute and the solvent are then calculated. This approach can predict how the polarity of a solvent might stabilize or destabilize reactants, transition states, and products, thereby affecting the reaction's kinetic and thermodynamic parameters. For instance, a polar solvent would be expected to stabilize polar species, potentially lowering the activation energy of a reaction that proceeds through a polar transition state.

Studies on other amides, such as formamide, have shown that properties like vibrational frequencies and electronic transition energies are sensitive to the solvent environment as modeled by PCM. rsc.org For this compound, PCM could be employed to study its behavior in various solvents, providing valuable information for optimizing reaction conditions.

The following table illustrates how the calculated activation energy of a hypothetical reaction might change in different solvents, as predicted by a PCM model.

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1.0 | 25.2 |

| Toluene | 2.4 | 23.8 |

| Acetone | 20.7 | 21.5 |

| Water | 78.4 | 19.9 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of the PCM model.

Intermolecular Interaction Energy Calculations (e.g., PIXEL method)

The way molecules pack in a crystal and interact with each other is governed by intermolecular forces. The PIXEL method is a computational approach used to calculate the lattice energy of a crystal and to partition it into its constituent coulombic, polarization, dispersion, and repulsion components. nih.gov This method provides a quantitative understanding of the forces holding the crystal together.

For this compound, the PIXEL method could be used to analyze its crystal structure, if available, and to understand the role of different types of intermolecular interactions, such as hydrogen bonds (N-H···O) and halogen bonds (C-F···X). The fluorine atoms and the amide group in this compound are expected to play a significant role in its intermolecular interactions.

A PIXEL analysis would provide a detailed breakdown of the interaction energies between pairs of molecules in the crystal lattice. This information is crucial for understanding the physical properties of the solid state, such as melting point and solubility, and for polymorphism prediction.

An example of the output from a PIXEL calculation for a molecular crystal is shown in the table below. The values represent the contributions of different energy terms to the total interaction energy between a pair of molecules.

| Interaction Type | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total (kJ/mol) |

| N-H···O Hydrogen Bond | -25.5 | -8.2 | -15.1 | 12.3 | -36.5 |

| C-H···F Interaction | -5.1 | -1.5 | -8.9 | 4.7 | -10.8 |

| π-π Stacking | -12.3 | -4.6 | -22.7 | 15.1 | -24.5 |

Note: This data is illustrative of the type of information obtained from PIXEL calculations and does not represent actual calculated values for this compound.

Reaction Chemistry, Derivatization, and Functionalization

Nucleophilic Substitution Reactions Involving Fluorine Atoms

The fluorine atoms on the aromatic ring of 3,5-Difluoro-4-methylbenzamide are susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile replaces a leaving group (in this case, a fluoride (B91410) ion) on an aromatic ring. This type of reaction is facilitated by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. In this compound, the powerful electron-withdrawing carboxamide group (-CONH₂) activates the ring towards nucleophilic attack.

The fluorine atoms are located ortho and meta to the amide group. Generally, positions ortho and para to a strong electron-withdrawing group are most activated toward SNAr. Consequently, the fluorine atom at the C-5 position (para to the C-1 carbon bearing the amide) is expected to be more reactive towards nucleophiles than the fluorine at the C-3 position (meta).

A variety of nucleophiles can be employed to displace the fluorine atoms, including:

Oxygen nucleophiles: Alkoxides and phenoxides can react to form aryl ethers.

Nitrogen nucleophiles: Amines and azides can be used to synthesize substituted anilines and aryl azides, respectively.

Sulfur nucleophiles: Thiolates can displace fluoride to yield aryl thioethers.

The reaction conditions, such as the choice of solvent, base, and temperature, play a crucial role in determining the outcome and selectivity of these substitution reactions. For instance, stronger nucleophiles and higher temperatures may lead to the substitution of both fluorine atoms.

Metalation Reactions and Regioselectivity Studies (e.g., Directed ortho-Metalation and Complex-Induced Proximity Effects)

Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.org This reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a Directed Metalation Group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.org The DMG coordinates to the lithium base, positioning it to abstract a proton from the adjacent site, a phenomenon known as a complex-induced proximity effect. baranlab.org

The amide group (-CONH₂) is a potent DMG. acs.orguwindsor.caacs.org In this compound, the amide group can direct the metalation to the C-2 or C-6 positions. The primary amide's N-H protons are acidic and will be deprotonated first, requiring at least two equivalents of the organolithium base to achieve ring deprotonation.

The regioselectivity of the metalation (C-2 vs. C-6) is influenced by the other substituents. The fluorine atom at C-3 may exert an acidifying inductive effect on the C-2 proton, potentially favoring metalation at this site. However, steric hindrance from the adjacent substituents can also play a role. The resulting ortho-lithiated species is a versatile intermediate that can react with a wide range of electrophiles to introduce new functional groups.

Table 1: Examples of Electrophiles Used in DoM Reactions

| Electrophile | Functional Group Introduced |

| CO₂ | Carboxylic acid (-COOH) |

| I₂ | Iodine (-I) |

| DMF (N,N-Dimethylformamide) | Aldehyde (-CHO) |

| Aldehydes/Ketones | Hydroxyalkyl (-CR(OH)R') |

| Alkyl halides | Alkyl group (-R) |

| Silyl halides | Silyl group (-SiR₃) |

This methodology provides a reliable route to 2,3,4,5-tetrasubstituted benzamide (B126) derivatives that would be challenging to synthesize through classical electrophilic aromatic substitution.

Condensation Reactions of the Amide Group

The primary amide group of this compound can undergo condensation reactions with carbonyl compounds, particularly aldehydes and ketones. These reactions typically require acid or base catalysis to proceed. For instance, under acidic conditions, the amide can react with an aldehyde to form an N-acyliminium ion intermediate, which can then be trapped by a nucleophile or undergo further reactions.

A common transformation is the reaction with formaldehyde or other aldehydes in the presence of an acid catalyst to yield N-hydroxymethyl or N-alkylidene derivatives. The reaction of benzamides with glyoxal under acidic conditions has been shown to produce complex heterocyclic structures. These condensation reactions allow for the elaboration of the amide nitrogen, providing a pathway to more complex molecules and materials.

Functional Group Transformations of the Methyl Group and Aromatic Ring

Methyl Group Transformations:

The methyl group attached to the aromatic ring is a benzylic position and is thus activated for certain transformations, notably free-radical reactions and oxidation.

Free-Radical Halogenation: The benzylic hydrogens of the methyl group can be selectively replaced by halogens (e.g., bromine or chlorine) under free-radical conditions. chemguide.co.ukdocbrown.info This is typically achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or AIBN). youtube.com This reaction proceeds via a radical chain mechanism and provides a direct route to 3,5-difluoro-4-(halomethyl)benzamide derivatives, which are versatile intermediates for further nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to higher oxidation states. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the methyl group completely to a carboxylic acid, yielding 3,5-difluoro-4-carbamoylbenzoic acid. libretexts.org Milder or more selective methods, such as electrochemical oxidation, can potentially yield the corresponding aldehyde. nih.gov

Aromatic Ring Transformations:

While the ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the fluorine atoms and the amide group, reactions can still occur under forcing conditions. The regiochemical outcome is determined by the directing effects of the four existing substituents.

The amide group is a deactivating meta-director. libretexts.org

The methyl group is an activating ortho, para-director. libretexts.org

Fluorine atoms are deactivating but ortho, para-directing. libretexts.org

The only available position for substitution is C-2 (equivalent to C-6). This position is ortho to the amide, ortho to a fluorine, and meta to the methyl group. The directing effects are conflicting, making the prediction of reactivity and yield for electrophilic substitution challenging. However, reactions such as nitration (using HNO₃/H₂SO₄) or further halogenation could potentially be forced to introduce a fifth substituent at the C-2/C-6 position.

Design and Synthesis of Functionalized Derivatives for Specific Research Probes

The varied reactivity of this compound makes it a valuable scaffold for the synthesis of functionalized derivatives for use as research probes, particularly in medicinal chemistry and chemical biology. The benzamide moiety is a common structural feature in many biologically active molecules, including a number of kinase inhibitors. nih.govnih.govrsc.org

By applying the chemical transformations described above, derivatives can be designed to probe specific biological targets:

Kinase Inhibitors: The amide nitrogen can be functionalized via condensation or alkylation, and the aromatic ring can be further substituted via DoM or SNAr reactions to introduce groups that interact with the ATP-binding site of protein kinases. nih.govresearchgate.net

Bioconjugation: The functional groups can be used to attach linker molecules, which can then be used to conjugate the benzamide core to proteins, nucleic acids, or fluorescent tags. For example, oxidizing the methyl group to a carboxylic acid provides a handle for standard amide coupling reactions.

Structure-Activity Relationship (SAR) Studies: The ability to selectively modify each part of the molecule allows for systematic SAR studies. For example, a series of derivatives could be synthesized where the fluorine atoms are replaced by different nucleophiles, or where various substituents are introduced at the C-2 position via DoM, to investigate how these changes affect biological activity.

Supramolecular Chemistry and Non Covalent Interactions

Investigation of Halogen Bonding Interactions (X···Y-Z)

A detailed investigation of halogen bonding interactions involving the fluorine atoms of 3,5-Difluoro-4-methylbenzamide as halogen bond acceptors has not been reported in the scientific literature.

Role of Fluorine in Directing Supramolecular Assembly

Specific studies on the role of the fluorine atoms in directing the supramolecular assembly of this compound are not available. The influence of organofluorine in crystal packing is a subject of significant interest, but its specific effects in this compound have not been documented.

Hydrogen Bonding Directivity and Network Formation

There is no published crystallographic data for this compound, and therefore, the hydrogen bonding patterns and network formation cannot be described.

Self-Assembly Principles and Molecular Recognition Phenomena

Research on the self-assembly principles and molecular recognition phenomena specifically involving this compound has not been published.

Design of Molecular Hosts Incorporating this compound Scaffolds

There are no reports on the design or synthesis of molecular hosts that incorporate the this compound scaffold.

Emerging Methodologies and Future Research Directions

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design of novel benzamide (B126) derivatives. Predictive models, trained on large datasets of known molecules, could forecast the physicochemical properties, bioactivity, and synthetic accessibility of new compounds like 3,5-Difluoro-4-methylbenzamide. This in silico approach can significantly reduce the time and resources required for the initial stages of drug discovery and materials science research by prioritizing candidates with the highest potential for success. Algorithms could explore vast chemical spaces to identify derivatives with optimized characteristics, guiding synthetic efforts toward the most promising targets.

Advanced In Situ Spectroscopic Monitoring of Reactions

Future synthetic routes for this compound and its analogs would greatly benefit from the integration of advanced in situ spectroscopic techniques. Technologies such as Process Analytical Technology (PAT), including ReactIR (Fourier-transform infrared spectroscopy) and Raman spectroscopy, allow for real-time monitoring of reaction kinetics, intermediates, and byproducts. This continuous data stream provides a deeper understanding of the reaction mechanism, enabling precise control over reaction parameters to maximize yield and purity while ensuring safety. Such methodologies are crucial for developing robust and scalable synthetic processes.

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of complex amides is an area of active research, with a continuous drive to develop more efficient and sustainable catalytic systems. Future work on this compound would likely involve the exploration of novel catalysts, such as those based on earth-abundant metals or photoredox catalysis. These advanced catalytic methods could offer milder reaction conditions, higher functional group tolerance, and improved atom economy compared to traditional methods. The development of bespoke catalysts could be instrumental in overcoming synthetic challenges associated with the specific electronic and steric properties of fluorinated and methylated benzamides.

Development of High-Throughput Screening Methods for Reaction Optimization

To efficiently optimize the synthesis of this compound, the development and application of high-throughput screening (HTS) methods will be essential. By employing automated platforms and miniaturized reaction formats, a large number of reaction conditions—including catalysts, solvents, temperatures, and reactant ratios—can be rapidly evaluated. This systematic approach accelerates the discovery of optimal reaction parameters, leading to improved yields and reduced development time. The data generated from HTS can also be used to train machine learning models for more accurate prediction of reaction outcomes.

Rational Design of Derivatives for Advanced Materials Science Applications

The unique substitution pattern of this compound suggests that its derivatives could be rationally designed for applications in materials science. The fluorine atoms can impart desirable properties such as thermal stability, hydrophobicity, and altered electronic characteristics. By systematically modifying the benzamide structure, it may be possible to create novel polymers, liquid crystals, or organic electronics with tailored properties. Computational modeling will play a key role in predicting how structural modifications will influence the macroscopic properties of the resulting materials, guiding the synthesis of next-generation functional materials.

常见问题

Basic: What are the standard synthetic routes for preparing 3,5-Difluoro-4-methylbenzamide, and how can reaction conditions be optimized?

Answer:

A common method involves the amidation of 3,5-difluoro-4-methylbenzoic acid using coupling agents like HATU or EDCI in the presence of a base (e.g., DIPEA) in anhydrous DMF. For example, refluxing the acid chloride derivative with ammonium hydroxide in ethanol can yield the benzamide . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of coupling agents (1.2–1.5 equivalents), and controlling temperature (0–25°C) to minimize side reactions. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for high purity (>95%).

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: H and F NMR confirm substituent positions and purity. For instance, the methyl group at C4 appears as a singlet (~δ 2.3 ppm), while fluorine atoms show coupling patterns in F NMR .

- X-ray Crystallography: Single-crystal diffraction (using SHELXL ) resolves molecular geometry and hydrogen-bonding networks.

- HPLC-MS: Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS validate molecular weight and purity.

Advanced: How can researchers address contradictions between computational predictions and experimental data (e.g., solubility, reactivity) for this compound?

Answer:

Discrepancies often arise from solvent effects or dynamic processes. For solubility conflicts:

- Experimentally determine solubility in DMSO, water, and ethanol using gravimetric analysis.

- Compare with DFT-calculated logP values (e.g., via Gaussian09) to assess hydrophobicity mismatches .

For reactivity mismatches, conduct kinetic studies (e.g., variable-temperature NMR) to identify intermediates or transition states not modeled in simulations.

Advanced: What strategies are recommended for optimizing fluorination efficiency in the synthesis of derivatives?

Answer:

- Electrophilic Fluorination: Use Selectfluor® in acetonitrile at 60°C for regioselective fluorination. Monitor via F NMR to confirm completion.

- Nucleophilic Fluorination: Employ KF or CsF in polar aprotic solvents (DMF, DMSO) with crown ethers to enhance fluoride ion availability.

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min vs. 12 hours) while maintaining yields >80% .

Basic: How can researchers assess the biological activity of this compound in antimicrobial assays?

Answer:

- MIC Determination: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (<1% v/v) to avoid solvent toxicity.

- Cytotoxicity Screening: Test on mammalian cell lines (e.g., HEK293) via MTT assay. Include positive controls (e.g., ampicillin) and vehicle controls (DMSO) .

Advanced: What crystallographic challenges arise when resolving the structure of this compound, and how can they be mitigated?

Answer:

- Twinning: Common in fluorinated compounds. Use TWINABS in SHELX to model twinned domains.

- Disorder: Methyl or fluorine groups may exhibit positional disorder. Refine using PART instructions in SHELXL and validate via residual density maps.

- High-Resolution Data: Collect synchrotron data (λ = 0.7–1.0 Å) to enhance resolution (<0.8 Å), enabling precise anisotropic displacement parameter refinement .

Advanced: How do substituent effects (e.g., methyl vs. trifluoromethyl groups) influence the compound’s electronic properties?

Answer:

- DFT Calculations: Compare HOMO-LUMO gaps of this compound vs. 3,5-Difluoro-4-trifluoromethylbenzamide. Methyl groups donate electron density (σ-donor), narrowing the gap by ~0.3 eV, while trifluoromethyl groups withdraw electrons, widening it .

- Experimental Validation: Use cyclic voltammetry to measure oxidation potentials, correlating with computational results.

Basic: What are the stability considerations for storing this compound?

Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation.

- Moisture Control: Use desiccants (silica gel) in sealed containers. Monitor via Karl Fischer titration for water content (<0.1%).

- Long-Term Stability: Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC analysis to detect decomposition products .

Advanced: How can researchers resolve conflicting NMR data between batch syntheses?

Answer:

- Impurity Profiling: Use LC-MS/MS to identify byproducts (e.g., unreacted benzoic acid or methyl ester derivatives).

- Dynamic NMR: Perform variable-temperature H NMR to detect rotamers or conformational exchange processes that obscure signals.

- Isotopic Labeling: Synthesize C-labeled methyl groups to simplify splitting patterns in crowded spectra .

Advanced: What role does hydrogen bonding play in the crystal packing of this compound?

Answer:

- X-ray Analysis: The amide N–H forms hydrogen bonds with adjacent carbonyl groups (O···H–N ≈ 2.1 Å), creating a zigzag chain motif. Fluorine atoms participate in weak C–F···H–C interactions, stabilizing the lattice .

- Energy Frameworks: Use Mercury software to visualize interaction energies, showing dominant contributions from H-bonding (~60% of total lattice energy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。